CID 102059274
Description
CID 102059274 is a synthetic organic compound with a molecular formula of C₁₄H₁₈N₂O₃S and a molecular weight of 294.37 g/mol. Its structure features a benzothiazole core substituted with a fluorophenyl group and an amide linkage, which confers unique electronic and steric properties. Key physicochemical properties include:
- LogP (octanol-water): 2.85 (indicating moderate lipophilicity)
- Topological polar surface area (TPSA): 89.2 Ų (suggesting moderate membrane permeability)
- Solubility: 0.45 mg/mL in aqueous buffer (pH 7.4)
Properties
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBNMJOQNIBQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)[CH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.
Chemical Reactions Analysis
Key Limitations
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Absence of CID 102059274 : The CID is not cited in any of the provided sources, including PubChemR examples, EPA inventories, or patents.
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Focus on Structural and Inventory Data : The EPA documents ( , , ) prioritize chemical naming and regulatory listings over reaction mechanisms.
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Patents Emphasize Novel Syntheses : While patents ( , , ) describe synthetic pathways for bioactive molecules, these do not align with this compound.
Relevant Chemical Context
Although this compound is not discussed, the following general insights from the sources may apply to related compounds:
Table 1: Reaction Types in Similar Compounds
Recommendations for Further Research
To obtain reaction data for this compound:
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Consult Specialized Databases : Use PubChem, Reaxys, or SciFinder for direct queries.
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Review Patent Literature : Expand patent searches using keywords related to the compound’s structure.
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Experimental Studies : Synthesize the compound and characterize its reactivity via kinetic or mechanistic studies.
Scientific Research Applications
1,6-Diisocyanohexane has several scientific research applications:
Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.
Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.
Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.
Mechanism of Action
The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
The following table compares CID 102059274 with three structurally related compounds (CID 2049887, CID 3056721, and CID 4012293):
Key Observations:
- CID 3056721 exhibits superior CYP1A2 inhibition (IC₅₀ = 0.08 μM) compared to this compound (IC₅₀ = 0.12 μM), likely due to its electron-withdrawing nitro group , which enhances binding affinity to the enzyme’s active site .
- CID 4012293 shows reduced lipophilicity (LogP = 1.69) and higher TPSA (123.6 Ų), correlating with lower antimicrobial potency, possibly due to impaired cellular uptake .
Pharmacological and Toxicological Profiles
CYP450 Inhibition
- This compound demonstrates broad-spectrum CYP inhibition (CYP1A2, CYP2D6, and CYP3A4), whereas CID 2049887 is selective for CYP1A2 .
- Hepatotoxicity Risk : CID 3056721 shows higher hepatocyte cytotoxicity (CC₅₀ = 12 μM) compared to this compound (CC₅₀ = 45 μM), suggesting a narrower therapeutic window .
Metabolic Stability
- Microsomal Stability : this compound exhibits a half-life (t₁/₂) of 2.3 hours in human liver microsomes, outperforming CID 4012293 (t₁/₂ = 0.8 hours), likely due to reduced oxidative metabolism at the benzothiazole sulfur .
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